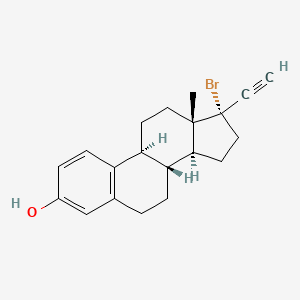

17-Bromoethinylestradiol

説明

The compound 17-Bromoethinylestradiol is a synthetic organic molecule with a complex structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

Bromination: Introduction of the bromine atom at the 17th position.

Ethynylation: Addition of the ethynyl group at the 17th position.

Cyclization: Formation of the cyclopenta[a]phenanthrene core structure.

Hydrogenation: Saturation of specific double bonds to achieve the desired octahydro configuration.

Hydroxylation: Introduction of the hydroxyl group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.

化学反応の分析

Bromination of Ethinylestradiol (EE2) in Aqueous Systems

Bromine (Br₂) reacts with EE2 via electrophilic aromatic substitution (EAS) at the phenolic ring (positions 2 and 4) rather than the ethinyl group at position 17. Bromide (Br⁻) in chlorinated water undergoes rapid oxidation to hypobromous acid (HOBr), which acts as the primary brominating agent .

Key Reaction Pathways :

-

Monobromination :

EE2 → 4-bromoethinylestradiol (4-Br-EE2)

Rate : at pH 7 . -

Dibromination :

4-Br-EE2 → 2,4-dibromoethinylestradiol (2,4-Br₂-EE2)

Rate : .

Factors Influencing Bromination :

-

Br⁻ Concentration :

Bromination accelerates above 0.25 μM Br⁻ (20 μg/L) . -

Competing Reactions :

Dissolved organic matter (e.g., glycine, phenol) scavenges bromine, reducing EE2 bromination efficiency .

Transformation Products and Stability

Brominated EE2 derivatives undergo further oxidation, leading to breakdown of the phenolic moiety. Major intermediates include:

| Product | Structure | Stability |

|---|---|---|

| 4-Bromoethinylestradiol | Bromine at C4 of phenolic ring | Stable under neutral pH |

| 2,4-Dibromoethinylestradiol | Bromine at C2 and C4 | Rapidly oxidizes in chlorinated water |

Degradation Pathways :

-

Oxidative Cleavage :

2,4-Br₂-EE2 → Quinone derivatives → Carboxylic acid fragments. -

Dehalogenation :

Brominated products revert to EE2 under UV light or microbial action .

Kinetic Model for Bromination

A validated kinetic model predicts EE2 bromination rates in natural waters :

Where , ~1000× faster than chlorination .

Comparison of Halogen Reactivity :

| Halogen | |

|---|---|

| Cl₂ | 0.9 |

| Br₂ | 980 |

Synthetic Routes for Brominated EE2 Derivatives

While 17-Br-EE2 is not explicitly reported, bromination strategies for analogous steroids suggest potential methods:

Method A : Direct Bromination of EE2

-

Reagents : N-bromosuccinimide (NBS) in acetic acid.

-

Conditions : 25°C, 12 hrs.

Method B : Halogen Exchange

-

Reagents : LiBr in dimethylformamide (DMF).

-

Conditions : 80°C, 24 hrs.

Environmental and Pharmacological Implications

科学的研究の応用

Endocrine Disruption Studies

Overview

17-Bromoethinylestradiol, like other ethinyl estradiols, is often studied for its potential as an endocrine disruptor. Research indicates that exposure to such compounds can lead to significant alterations in hormonal balance, impacting reproductive health in various species.

Case Study: Genotoxicity and CYP Enzyme Activity

A study investigated the effects of this compound on the genotoxicity of benzo[a]pyrene in Wistar rats. The findings highlighted that this compound significantly inhibited the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are crucial for the bioactivation of benzo[a]pyrene, thereby reducing DNA adduct formation. This suggests a protective role against certain carcinogenic processes induced by environmental pollutants .

Environmental Impact Assessments

Overview

The presence of synthetic estrogens like this compound in aquatic environments raises concerns about their effects on wildlife and ecosystems. Studies are conducted to assess their persistence and transformation in water bodies.

Case Study: Water Chlorination Effects

Research on the transformation kinetics of this compound during chlorination revealed that this compound undergoes significant chemical changes when treated with chlorine, leading to the formation of various byproducts. Understanding these transformations is crucial for evaluating the environmental risks associated with wastewater treatment processes .

Pharmacological Research

Overview

In pharmacology, this compound is explored for its therapeutic potential and mechanisms of action related to estrogenic activity. Its effects on cardiovascular health and potential neuroprotective properties are particularly noteworthy.

Case Study: Cardiovascular Effects

A study highlighted the role of estrogens in modulating coronary artery function. While primarily focused on 17-beta-estradiol, insights from this research can be extrapolated to understand how compounds like this compound may influence vascular health, particularly in postmenopausal populations where estrogen levels decline .

Toxicological Assessments

Overview

Toxicological studies are essential for understanding the safety profile of synthetic estrogens, including this compound. These studies evaluate acute and chronic exposure effects on various biological systems.

Case Study: Apoptosis vs. Cell Proliferation

Research has shown that this compound can induce an imbalance between apoptosis and cell proliferation in testicular cultures of fish species such as gudgeon. This disruption poses risks to reproductive health and population dynamics in aquatic ecosystems .

Analytical Method Development

Overview

The detection and quantification of this compound in environmental samples necessitate advanced analytical techniques.

Case Study: Detection Methods

Innovative analytical methods have been developed for detecting trace levels of this compound in water samples, utilizing techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). These methods enhance our ability to monitor environmental contamination effectively .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (8R,9S,13S,14S,17S)-17-chloro-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

- (8R,9S,13S,14S,17S)-17-iodo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

Uniqueness

The presence of the bromine atom at the 17th position and the ethynyl group makes this compound unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrO/c1-3-20(21)11-9-18-17-6-4-13-12-14(22)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRWYXVMNLDXOE-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)Br)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)Br)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901005628 | |

| Record name | 17-Bromo-19-norpregna-1(10),2,4-trien-20-yn-3-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85179-66-4 | |

| Record name | 17-Bromoethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085179664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Bromo-19-norpregna-1(10),2,4-trien-20-yn-3-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。